2-[(1,3-Thiazol-2-yl)methyl]piperidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
2-(piperidin-2-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H14N2S/c1-2-4-10-8(3-1)7-9-11-5-6-12-9/h5-6,8,10H,1-4,7H2 |
InChI Key |
ULBZJAZIIPQWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC2=NC=CS2 |
Origin of Product |
United States |
Significance of Heterocyclic Scaffolds in Modern Chemical Sciences
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the chemical sciences. Their ubiquity in nature is exemplified by their presence in essential biomolecules such as nucleic acids, vitamins, and alkaloids. In the realm of synthetic chemistry, heterocycles are prized for their versatile reactivity and the three-dimensional complexity they impart to molecules.
The significance of heterocyclic scaffolds in medicinal chemistry is particularly profound. The presence of heteroatoms (commonly nitrogen, oxygen, or sulfur) introduces polarity, hydrogen bonding capabilities, and specific steric and electronic properties that are crucial for molecular recognition by biological targets like enzymes and receptors. This allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, a substantial percentage of all pharmaceuticals on the market contain at least one heterocyclic ring.
Overview of the Thiazole and Piperidine Moieties As Research Components
The compound 2-[(1,3-Thiazol-2-yl)methyl]piperidine is a hybrid molecule that marries two important heterocyclic moieties: thiazole (B1198619) and piperidine (B6355638). Each of these rings contributes unique properties that make them valuable components in the design of bioactive molecules.
The Thiazole Moiety: The 1,3-thiazole is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, found in a wide array of approved drugs. fabad.org.tr Its aromatic nature allows for various chemical modifications, and the presence of heteroatoms facilitates interactions with biological macromolecules. Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com
The Piperidine Moiety: Piperidine is a six-membered saturated nitrogen-containing heterocycle. It is one of the most prevalent heterocyclic scaffolds in pharmaceuticals. mdpi.com The saturated nature of the piperidine ring provides conformational flexibility, allowing it to adopt various shapes to fit into the binding pockets of proteins. The basic nitrogen atom can be a key pharmacophoric feature, participating in ionic interactions and hydrogen bonding. The piperidine ring is often incorporated into drug molecules to improve their solubility, metabolic stability, and central nervous system (CNS) penetration.
The combination of these two moieties in this compound creates a molecule with a unique set of properties, blending the aromatic, electron-rich character of thiazole with the flexible, basic nature of piperidine.
Historical Context and Evolution of Research on Thiazolylmethylpiperidine Analogs
The exploration of molecules containing both thiazole (B1198619) and piperidine (B6355638) rings is a logical progression in the field of medicinal chemistry, driven by the desire to combine the favorable attributes of each scaffold. While a detailed historical timeline specifically for "thiazolylmethylpiperidine" as a distinct class is not extensively documented in seminal, early literature, its development can be understood as an evolution from the broader study of individual thiazole and piperidine derivatives.
Early research in the 20th century focused on the synthesis and biological evaluation of simpler, individual thiazole and piperidine compounds. As synthetic methodologies became more sophisticated, medicinal chemists began to create more complex molecules by linking different heterocyclic systems. This "molecular hybridization" approach aimed to generate novel compounds with improved or entirely new pharmacological profiles.
The synthesis of analogs containing a thiazole ring linked to a piperidine moiety, often through various spacers like a methylene (B1212753) group, became more common as researchers sought to explore new chemical space. For instance, the development of the fungicide Oxathiapiprolin, which contains a piperidinyl thiazole isoxazoline (B3343090) core, highlights the agricultural importance of this combined scaffold. researchgate.net Research in this area has often been driven by the search for new treatments for infectious diseases, cancer, and neurological disorders, given the known activities of thiazole and piperidine derivatives in these therapeutic areas.
Current Research Landscape and Academic Relevance of the Compound
Comprehensive Spectroscopic Analysis
Spectroscopic analysis is fundamental to elucidating the structure of this compound, confirming its molecular framework, identifying functional groups, and understanding its electronic nature.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Definitive Structural Assignment
NMR spectroscopy provides precise information about the hydrogen and carbon environments within the molecule. The expected chemical shifts are influenced by the electron-donating piperidine ring and the electron-withdrawing, aromatic thiazole ring.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine, methylene (B1212753) bridge, and thiazole protons. The piperidine protons would appear as complex multiplets in the upfield region (δ 1.5-3.0 ppm), typical for saturated heterocyclic systems. The methylene bridge protons, being adjacent to both the piperidine nitrogen and the thiazole ring, would likely appear as a singlet or a multiplet in the δ 3.0-4.0 ppm range. The two protons on the thiazole ring are expected in the aromatic region (δ 7.0-8.0 ppm), with distinct chemical shifts due to their different positions relative to the sulfur and nitrogen atoms.
¹³C NMR: The carbon spectrum would complement the proton data. The piperidine carbons are expected to resonate in the aliphatic region (δ 20-60 ppm). The methylene bridge carbon would likely appear in the δ 50-65 ppm range. The thiazole ring carbons would be observed in the downfield aromatic region (δ 110-170 ppm), with the carbon atom situated between the nitrogen and sulfur atoms (C2) having the largest chemical shift.
| Expected ¹H NMR Chemical Shifts | Expected ¹³C NMR Chemical Shifts | ||
|---|---|---|---|
| Assignment | δ (ppm) | Assignment | δ (ppm) |
| Piperidine N-H | 1.5 - 2.5 (broad) | Piperidine C2'/C6' | 50 - 60 |
| Piperidine H2'/H6' | 2.7 - 3.2 | Piperidine C3'/C5' | 25 - 35 |
| Piperidine H3'/H4'/H5' | 1.4 - 1.8 | Piperidine C4' | 23 - 30 |
| Methylene (-CH₂-) | 3.0 - 4.0 | Methylene (-CH₂-) | 50 - 65 |
| Thiazole H4/H5 | 7.0 - 8.0 | Thiazole C4/C5 | 110 - 145 |
| Thiazole C2 | 160 - 170 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. The spectrum would be a composite of the vibrations from the piperidine and thiazole rings.
Key expected absorption bands include:
N-H Stretching: A moderate band around 3300-3500 cm⁻¹ corresponding to the secondary amine of the piperidine ring.
C-H Stretching: Aliphatic C-H stretching from the piperidine and methylene groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the thiazole ring would be observed just above 3000 cm⁻¹.
C=N and C=C Stretching: Vibrations characteristic of the thiazole ring's double bonds are expected in the 1650-1450 cm⁻¹ region.
C-N Stretching: This vibration, from both the piperidine and thiazole moieties, would likely be found in the 1350-1000 cm⁻¹ range.
C-S Stretching: The thiazole ring's carbon-sulfur bond vibration typically appears as a weaker band in the 800-600 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Piperidine Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Thiazole Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Piperidine & Methylene |
| C=N Stretch | 1650 - 1550 | Thiazole Ring |
| C=C Stretch | 1500 - 1450 | Thiazole Ring |
| C-N Stretch | 1350 - 1000 | Piperidine & Thiazole |
| C-S Stretch | 800 - 600 | Thiazole Ring |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and gaining insight into the molecule's structure through its fragmentation patterns under ionization. The molecular formula for this compound is C₉H₁₄N₂S, giving it a molecular weight of approximately 182.29 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 182. A common fragmentation pathway for piperidine derivatives involves the loss of substituents attached to the nitrogen or adjacent carbons. nih.govnist.gov A primary fragmentation would likely be the cleavage of the C-C bond between the methylene bridge and the piperidine ring, leading to a fragment corresponding to the thiazolylmethyl cation (m/z 98) and a piperidine radical. Another significant fragmentation would be the alpha-cleavage of the piperidine ring, resulting in the loss of a hydrogen atom to give a stable iminium ion at m/z 181, or cleavage leading to the characteristic piperidine fragment ion at m/z 84. nih.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The primary chromophore in this compound is the thiazole ring. The saturated piperidine ring does not absorb significantly in the standard UV-Vis range (200-800 nm). The thiazole moiety is expected to exhibit absorption bands in the UV region, corresponding to π → π* electronic transitions. mdpi.com Based on data for similar thiazole derivatives, one would anticipate a maximum absorption wavelength (λmax) in the range of 230-270 nm.
Solid-State Structural Elucidation
While solution-state techniques like NMR provide data on the average conformation, solid-state analysis is necessary to determine the precise three-dimensional arrangement of atoms in the crystalline form.
X-ray Crystallography for Three-Dimensional Molecular Geometry
Although a specific crystal structure for this compound has not been reported in publicly available literature, its expected solid-state geometry can be inferred from known structures of its components. mdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.comnih.gov
Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation, which minimizes steric strain. researchgate.netnih.govmdpi.com The thiazolylmethyl substituent would likely occupy an equatorial position to reduce steric hindrance.
Thiazole Ring: The 1,3-thiazole ring is an aromatic, planar five-membered ring.
Advanced Vibrational and Quantum Chemical Analysis
A thorough understanding of a molecule's vibrational modes and conformational possibilities is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This section would typically delve into the detailed interpretation of vibrational spectra and the conformational analysis based on spectroscopic data.
Detailed Vibrational Spectra Interpretation
A detailed interpretation of the vibrational spectra of this compound would involve the assignment of specific absorption bands in its FT-IR and FT-Raman spectra to the corresponding molecular motions. This process is significantly enhanced by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities.
An anticipated analysis would involve the identification of characteristic vibrational modes for the key functional groups within the molecule:
Piperidine Ring Vibrations: These would include C-H stretching, CH₂ scissoring, twisting, wagging, and rocking modes, as well as C-C stretching and ring deformation modes.
Thiazole Ring Vibrations: Characteristic bands for C=N and C=S stretching, as well as C-H and ring stretching and deformation modes of the thiazole moiety, would be expected.
Methylene Bridge Vibrations: The CH₂ group connecting the piperidine and thiazole rings would exhibit its own distinct stretching, bending, and wagging vibrations.
A data table summarizing the predicted and experimentally observed vibrational frequencies would be a central component of this analysis, allowing for a direct comparison and validation of the computational model.
Interactive Data Table: Hypothetical Vibrational Assignments for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Observed FT-IR (cm⁻¹) | Observed FT-Raman (cm⁻¹) |
| N-H Stretch | Piperidine | Data not available | Data not available | Data not available |
| C-H Stretch (Aromatic) | Thiazole | Data not available | Data not available | Data not available |
| C-H Stretch (Aliphatic) | Piperidine, Methylene | Data not available | Data not available | Data not available |
| C=N Stretch | Thiazole | Data not available | Data not available | Data not available |
| C-S Stretch | Thiazole | Data not available | Data not available | Data not available |
| CH₂ Scissoring | Piperidine, Methylene | Data not available | Data not available | Data not available |
Note: This table is a template illustrating how data would be presented. The values are marked as "Data not available" due to the absence of specific experimental or computational studies for this compound in the public domain.
Conformational Analysis through Spectroscopic Data
The flexibility of the piperidine ring and the rotational freedom around the methylene bridge suggest that this compound can exist in multiple conformations. A comprehensive conformational analysis would involve computational searches for stable conformers and the prediction of their relative energies.
Spectroscopic data can provide experimental evidence for the existence of different conformers. For instance, the appearance of specific bands in the vibrational spectra that are sensitive to the molecular geometry could indicate the presence of a particular conformer in the solid state or in solution. By comparing the experimental spectra with the calculated spectra for each stable conformer, it would be possible to determine the most probable conformation or the distribution of conformers under given conditions.
A detailed study would investigate the potential for different chair and boat conformations of the piperidine ring and the various orientations of the thiazolemethyl substituent (axial vs. equatorial). The interplay of steric and electronic effects would govern the relative stability of these conformers.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its chemical behavior.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular method for calculating the ground state properties of molecules due to its favorable balance of accuracy and computational cost. For thiazole derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are employed to optimize the molecular geometry and determine electronic properties. researchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's stable conformation and electronic distribution.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability; a larger energy gap implies higher stability and lower reactivity. nih.gov
In studies of analogous thiazole-containing compounds, DFT calculations have been used to determine these orbital energies. For instance, a study on 2-acetamidothiazole (B125242) derivatives, including a thiazole-piperidine compound, revealed that the HOMO is typically composed of non-bonding lone pairs of heteroatoms, while the LUMO consists of π*-orbitals of the thiazole moiety. researchgate.net The energy gap for the thiazole-piperidine derivative in that study was found to be the lowest among the investigated compounds, suggesting a higher reactivity. researchgate.net
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Analogous Thiazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Thiazole-piperidine derivative 3a | - | - | Lowest in its series | researchgate.net |
| Thiadiazole-pyrazole-thiazole hybrid 6b | - | - | 1.93 | bohrium.com |
| Thiadiazole-pyrazole-thiazole hybrid 6a | - | - | >1.93 | bohrium.com |
| Thiadiazole-pyrazole-thiazole hybrid 6c | - | - | >1.93 | bohrium.com |
| Compound 4 (a thiazole-phenol derivative) | -5.523 | -0.016 | 5.507 | nih.gov |
| Compound 2 (a pyridine-phenol derivative) | -6.260 | -0.553 | 5.707 | nih.gov |
Note: Specific HOMO and LUMO energy values for the thiazole-piperidine derivative 3a were not provided in the abstract, only its relative energy gap.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. For thiazole derivatives, MEP maps typically show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, indicating these are likely sites for electrophilic interaction. researchgate.net The hydrogen atoms of the piperidine ring would be expected to show positive potential.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the conformational flexibility and dynamic behavior of a molecule. For a molecule like this compound, which has a flexible piperidine ring and a rotatable bond connecting the two ring systems, MD simulations could reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent). While specific MD studies on this compound were not found, such simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological target like a protein's active site. researchgate.net
Ligand-Target Interaction Prediction via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. Studies on analogous thiazole-piperidine and related heterocyclic compounds have used molecular docking to explore their potential as inhibitors of various enzymes. researchgate.netmdpi.com For example, a thiazole-piperidine derivative was docked against a protein target in a study of antioxidant agents. researchgate.net The binding scores from these studies provide an estimate of the binding affinity, with more negative scores generally indicating a stronger interaction.
Table 2: Molecular Docking Binding Scores of Analogous Thiazole Derivatives with Protein Targets
| Compound/Derivative Type | Protein Target (PDB Code) | Binding Score (kcal/mol) | Reference |
|---|---|---|---|
| Sulfide compound 4 | 2Y9X | -6.3934 | researchgate.net |
| Sulfide compound 6 | 2Y9X | -6.5735 | researchgate.net |
| Thiazole-pyrimidine derivative 8 | 2Y9X | -7.2835 | researchgate.net |
| Compound 4 (a thiazole-phenol derivative) | Urate oxidase | -5.45 | nih.gov |
| Piperidine-derived lead 1 | HDM2 | -6.639 | researchgate.net |
| Piperidine-derived lead 2 | HDM2 | -6.305 | researchgate.net |
These docking studies on related structures suggest that a molecule like this compound would have the potential to form meaningful interactions with biological targets, a hypothesis that would require experimental validation.
Molecular and Mechanistic Investigations of 2 1,3 Thiazol 2 Yl Methyl Piperidine in Biological Model Systems
Interrogating Ligand-Receptor and Enzyme Interactions
The unique structural combination of a thiazole (B1198619) ring and a piperidine (B6355638) moiety suggests potential interactions with various biological macromolecules. Research into analogous compounds has revealed specific binding affinities and enzyme inhibition mechanisms.
In vitro Receptor Binding Assays
Although direct receptor binding data for 2-[(1,3-Thiazol-2-yl)methyl]piperidine is scarce, studies on related thiazole-piperazine derivatives have demonstrated interactions with specific receptor systems. For instance, certain novel thiazole-piperazine compounds have been investigated for their antinociceptive properties, with molecular docking studies indicating significant interactions with µ- and δ-opioid receptors. These interactions are often characterized by π-π stacking between the thiazole or associated phenyl rings and aromatic residues like tyrosine and tryptophan within the receptor's binding pocket. nih.gov
In silico studies have suggested that the thiazole ring can form π-π interactions with residues such as Trp286 in acetylcholinesterase, while a nearby piperidine ring can engage in C-H Ar interactions with residues like PHE192 in other enzymes. nih.govnih.gov These findings highlight the importance of both heterocyclic rings in establishing high-affinity binding to receptor targets.
Enzyme Inhibition Kinetics and Mechanistic Pathways in Cell-Free Systems
The thiazole-piperidine scaffold is a feature of various potent enzyme inhibitors. Studies on piperidinyl thiazole isoxazolines, for example, have identified them as highly potent, slowly reversible inhibitors of fatty acid amide hydrolase (FAAH). nih.gov The inhibition mechanism for some of these compounds involves the formation of a stable carbamoylated intermediate with a key serine residue (SER241) in the enzyme's active site. nih.gov Kinetic analyses have shown that these inhibitions are time-dependent, suggesting a multi-step process that may involve an initial binding event followed by a covalent or tightly bound modification. nih.gov
Similarly, other thiazole derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE). Kinetic studies on certain thiazolylhydrazone derivatives revealed their potential as dual-binding site AChE inhibitors. nih.gov The mechanism often involves interactions with both the catalytic active site and the peripheral anionic site of the enzyme. Furthermore, various fused thiazole and thiadiazole derivatives have demonstrated inhibitory activity against enzymes such as nucleotide pyrophosphatases (NPPs), alkaline phosphatases (APs), and monoamine oxidases (MAO). d-nb.info
Cellular Bioactivity Profiling in Cell Lines
The biological effects of thiazole and piperidine derivatives have been extensively profiled in various cell-based assays, revealing a broad spectrum of activities ranging from anticancer to antimicrobial effects.
Antiproliferative Activity against Cancer Cell Lines (e.g., HepG-2, MCF-7, MDA-MB-231/ATCC, HCT-116, PC-3, HT-29)
Thiazole-containing compounds are widely recognized for their antiproliferative properties against a range of human cancer cell lines. researchgate.net Newly synthesized thiazole derivatives have shown potent cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.com For example, one derivative, compound 4c in a specific study, exhibited IC50 values of 2.57 µM in MCF-7 cells and 7.26 µM in HepG2 cells, which were more potent than the standard drug staurosporine. mdpi.com Other research has identified thiazole-based chalcones with significant antitumor activity against various cell lines, including ovarian (Ovar-3) and breast (MDA-MB-468) cancer cells, with GI50 values in the low micromolar range. mdpi.com
The mechanism of antiproliferative action for many of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division. mdpi.comfrontiersin.org Certain thiazole derivatives have been shown to bind to the colchicine (B1669291) binding site of tubulin, leading to cell cycle arrest and apoptosis. mdpi.comfrontiersin.org For instance, a novel thiazole-acetamide derivative demonstrated potent activity against the PC-3 prostate cancer cell line, being 1.7-fold more effective than sorafenib. frontiersin.org
Table 1: Antiproliferative Activity of Selected Thiazole Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Thiazole Derivative (4c) | MCF-7 | IC50 | 2.57 | mdpi.com |
| Thiazole Derivative (4c) | HepG2 | IC50 | 7.26 | mdpi.com |
| Thiazole-Acetamide (10a) | MCF-7 | IC50 | 4.0 | frontiersin.org |
| Thiazole-Acetamide (10o) | MDA-MB-231 | IC50 | 3.0 | frontiersin.org |
| Thiazole Chalcone (2e) | Ovar-3 | GI50 | 1.55 | mdpi.com |
| Thiazole Chalcone (2h) | MDA-MB-468 | GI50 | 2.95 | mdpi.com |
| Triterpene Thiazole (2o) | MCF-7 | IC50 | 1.6 - 12.7 | nih.gov |
| Triterpene Thiazole (2o) | MDA-MB-231 | IC50 | 1.6 - 12.7 | nih.gov |
This table is interactive. You can sort and filter the data.
Antimicrobial Efficacy against Select Bacterial and Fungal Strains (e.g., B. subtilis, E. coli, S. aureus, C. albicans)
The thiazole nucleus is a core component of many compounds with significant antimicrobial activity. nih.govnih.gov A study on N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl) acetamide (B32628) derivatives found that these compounds were particularly effective against the fungal strain Candida albicans. researchgate.net One compound from this series also showed notable antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 62.5 µg/mL against P. aeruginosa. researchgate.net
Other studies have explored various piperidine derivatives, revealing a range of antibacterial activities against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli) bacteria. academicjournals.org However, the antifungal activity can be variable, with some piperidine derivatives showing no activity against certain fungal species while others exhibit inhibition against strains like Aspergillus niger and C. albicans. academicjournals.org The structural features, such as specific substitutions on the phenyl or thiazole rings, play a crucial role in determining the spectrum and potency of antimicrobial action. nanobioletters.com
Table 2: Antimicrobial Activity of Selected Thiazole and Piperidine Derivatives
| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |
| Thiazole-Piperidine Acetamide | P. aeruginosa | MIC | 62.5 | researchgate.net |
| Thiazole-Piperidine Acetamide | S. aureus | MIC | Not specified | researchgate.net |
| Thiazole-Piperidine Acetamide | C. albicans | MIC | Not specified | researchgate.net |
| Piperidine Derivative (Cmpd 6) | B. subtilis | MIC | 750 | academicjournals.org |
| Piperidine Derivative (Cmpd 6) | E. coli | MIC | 1500 | academicjournals.org |
| Piperidine Derivative (Cmpd 6) | S. aureus | MIC | 1500 | academicjournals.org |
This table is interactive. You can sort and filter the data.
Anti-tubercular Activity against Mycobacterium tuberculosis in Model Systems
Tuberculosis remains a significant global health threat, and the development of new anti-tubercular agents is a priority. nih.gov The thiazole scaffold is a promising feature in this area. nih.gov Several series of novel thiazole derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis H37Rv. researchgate.netnih.gov
In one study, thiazolyl pyrazine (B50134) carboxamide derivatives were tested, with two compounds showing high activity with an MIC value of 6.25 µg/mL. researchgate.net Another study on thiazolylhydrazone derivatives also reported significant inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/mL, with inhibition rates ranging from 92% to 96%. nih.gov Furthermore, research on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives has identified several compounds that inhibit the growth of the H37Rv strain, with MIC values ranging from 50 to 100 µg/mL. rsc.org These findings underscore the potential of thiazole-based structures as leads for the development of new anti-tubercular drugs.
Antiplasmodial Activity in Parasite Models
Research explicitly detailing the antiplasmodial activity of this compound in parasite models is not available in the reviewed scientific literature. While studies have investigated the antiplasmodial potential of compounds containing thiazole and piperazine (B1678402) moieties, specific data on the efficacy of this compound against Plasmodium species, including IC₅₀ values and selectivity indices, has not been reported. malariaworld.orgmdpi.comnih.govmdpi.com Therefore, no data tables can be generated for the antiplasmodial activity of this specific compound.
Modulation of Specific Intracellular Signaling Pathways
There is currently no published research that investigates the modulation of specific intracellular signaling pathways by this compound. Studies on related thiazole-containing compounds have explored their effects on various biological targets, but the specific molecular interactions and downstream signaling effects of this compound remain uncharacterized. nih.gov Consequently, a detailed discussion and data on its impact on intracellular signaling are not possible at this time.
Pre-clinical in vivo Studies in Non-Human Organisms (e.g., animal models)
Evaluation of Biological Target Engagement in Established Disease Models
No pre-clinical in vivo studies have been reported that evaluate the biological target engagement of this compound in established disease models. While other substituted piperidine and thiazole derivatives have been assessed in various animal models for conditions such as cancer and ulcers, there is no available data from such studies for the specific compound this compound. nih.govnih.gov
Assessment of Molecular and Cellular Outcomes in Pre-clinical Settings
Consistent with the lack of in vivo studies, there is no information available regarding the assessment of molecular and cellular outcomes of this compound in pre-clinical settings. Research on the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound has not been published, precluding any analysis of its molecular and cellular effects in non-human organisms.
Structure Activity Relationship Sar and Lead Optimization Strategies for 2 1,3 Thiazol 2 Yl Methyl Piperidine Derivatives
Systematic Exploration of Structural Modifications and Their Impact on Bioactivity
The biological activity of derivatives based on the 2-[(1,3-thiazol-2-yl)methyl]piperidine scaffold is highly sensitive to structural modifications on both the thiazole (B1198619) and piperidine (B6355638) rings, as well as the linker connecting them. Systematic alterations have been explored in various studies to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential, particularly as cholinesterase inhibitors. academie-sciences.fracademie-sciences.fr
Research into 1,3-thiazole derivatives has revealed that the nature of the substituent at position 2 of the thiazole ring is a critical determinant of activity. For instance, replacing the piperidine moiety with a piperazine (B1678402) ring and introducing various substituents has yielded potent acetylcholinesterase (AChE) inhibitors. academie-sciences.fr A study on these 1,3-thiazole-piperazine derivatives demonstrated that a benzyl (B1604629) substituent resulted in an exceptionally potent inhibitor with an IC50 value of 0.011 µM, which is more potent than the reference drug Donepezil (IC50 = 0.054 µM). academie-sciences.fr In contrast, a 2-furoyl substituent led to a decrease in activity (IC50 = 0.27 µM). academie-sciences.fr
Further SAR studies on related 1,3-thiazole derivatives have investigated the impact of modifying an amide group at position 2. academie-sciences.fr A series of amides, amines, and methylated analogs were synthesized and tested. academie-sciences.fr The conversion of amides to their reduced amine analogs and subsequent methylation of the amine's -NH group were performed to examine the influence of this hydrogen-bonding moiety on biological activity. academie-sciences.fr In a different series of 2-amino-5-arylmethyl-1,3-thiazole derivatives, medicinal chemistry optimization of peripheral diversity vectors led to significant improvements in antiproliferative activity against a human prostate carcinoma cell line. nih.gov
The piperidine ring itself is a common scaffold in many biologically active compounds, and its modification plays a crucial role in optimizing activity. In the development of the potent AChE inhibitor Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), the SAR study revealed that replacing a flexible side chain with a more rigid indanone moiety could be done without a major loss of potency, ultimately leading to a highly potent and selective compound. nih.gov
The following table summarizes the impact of specific structural modifications on the AChE inhibitory activity of selected thiazole-piperazine derivatives.
| Compound Type | R Group | Target | IC50 (µM) |
| 1,3-Thiazole-piperazine | Benzyl | AChE | 0.011 ± 0.001 |
| 1,3-Thiazole-piperazine | 2-Pyridyl | AChE | 0.051 ± 0.002 |
| 1,3-Thiazole-piperazine | 2-Furoyl | AChE | 0.27 ± 0.001 |
| Reference | Donepezil | AChE | 0.054 ± 0.002 |
This table presents data on 1,3-thiazole-piperazine derivatives to illustrate SAR principles relevant to the thiazole core. academie-sciences.fr
Similarly, SAR studies on thiazolidinone-based indole (B1671886) derivatives, which share heterocyclic features, highlight the importance of substituents on appended ring systems. mdpi.com The introduction of electron-withdrawing groups like fluorine or hydrogen bond-donating hydroxyl groups on an indole ring attached to the core structure significantly influenced inhibitory activity against α-amylase and α-glucosidase. mdpi.com For example, a derivative with two hydroxyl groups showed superior activity, attributed to strong hydrogen bonding interactions. mdpi.com
Identification of Key Pharmacophoric Features for Specific Biological Interactions
A pharmacophore model for this class of compounds typically involves key features from both the thiazole and piperidine moieties, which are essential for binding to specific biological targets. The design of potent phosphodiesterase-5 (PDE5) inhibitors based on a 2-aminothiazole (B372263) scaffold provides a clear example of identifying and exploiting these features. mdpi.com The essential pharmacophoric elements identified include:
A Heterocyclic Scaffold: The thiazole ring serves as a central anchoring point. mdpi.com Its aromatic nature and the presence of heteroatoms (nitrogen and sulfur) allow for various non-covalent interactions within a receptor's active site. mdpi.com
A Hydrogen-Bonding Moiety: An amide or similar group is often crucial for forming essential hydrogen bonds with key amino acid residues, such as glutamine, in the target's active site. mdpi.com
An Aryl Group with Polar Substituents: An additional aryl ring, often attached to the core, interacts with the hydrophobic pockets of the receptor. Polar substituents on this ring can further enhance binding affinity and selectivity. mdpi.com
In the context of thiazolidinone-based indole derivatives, SAR analysis allows for the deconstruction of the molecule into key pharmacophoric rings: the thiazole, the thiazolidinone, and the indole ring. mdpi.com By keeping the thiazole and thiazolidinone portions constant, researchers can probe the effect of substitutions on the indole ring, confirming its role in specific biological interactions. mdpi.com The presence of fluorine on the indole ring, for instance, led to potent inhibitory activity against α-amylase and α-glucosidase, likely due to strong hydrogen bonding with the enzymes' active sites. mdpi.com
Molecular docking studies further illuminate these interactions, providing insights into how the thiazole moiety and its substituents stabilize within the active sites of enzymes like AChE and Butyrylcholinesterase (BChE). academie-sciences.fracademie-sciences.fr These computational models help visualize the specific conformations and stabilizing interactions that are critical for biological activity. academie-sciences.fr
Strategies for Enhancing Selectivity and Potency in Pre-clinical Models
Several rational drug design strategies are employed to enhance the selectivity and potency of lead compounds derived from the this compound scaffold.
One effective strategy is the merging of optimized fragments . In the development of antiproliferative 2-amino-5-arylmethyl-1,3-thiazole derivatives, researchers first conducted medicinal chemistry optimization on two different peripheral parts of a hit molecule independently. nih.gov After identifying the "best" moieties from these separate explorations, they were combined into a single, new compound. This approach resulted in a molecule with over 100-fold greater potency than the original hit compound. nih.gov
Another key strategy involves modulating structural rigidity . A classic example is the development of Donepezil, where a flexible N-benzoylaminoethyl side chain was replaced with a more rigid 2-isoindoline moiety, leading to more potent activity. nih.gov Further exploration led to the replacement of the isoindoline (B1297411) group with an indanone moiety. This modification was crucial in developing 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), which was found to be one of the most potent and selective AChE inhibitors, with a selective affinity 1250 times greater for AChE than for BChE. nih.gov
Alkylation of specific functional groups can also enhance pharmacological properties. For instance, alkylating sulfonamides in a series of 2-aminothiazole analogs was shown to improve their potency, bioavailability, and duration of action. nih.gov
Finally, systematic substitution to probe electronic and steric effects is a fundamental approach. As seen with thiazolidinone-based inhibitors, adding electron-withdrawing or hydrogen-bond-donating groups can drastically improve inhibitory potential by enhancing interactions with the target enzyme. mdpi.com This targeted modification allows for the fine-tuning of a compound's activity and selectivity profile.
Application of Bioisosteric Replacements and Scaffold Hopping in Research Design
Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to discover novel, structurally distinct compounds that retain or improve upon the biological activity of a known lead, often to overcome issues related to pharmacokinetics, toxicity, or intellectual property. dtic.milniper.gov.inopenaccessjournals.com
Bioisosteric Replacement is the substitution of an atom or group of atoms with another that has broadly similar physical or chemical properties, resulting in similar biological activity. openaccessjournals.com This concept has evolved from classical isosteres (same size and shape) to non-classical bioisosteres, which may differ more significantly but still produce a similar biological effect. sci-hub.se A well-known example is the replacement of a carboxylic acid group with a tetrazole ring, as seen in the development of the angiotensin II receptor antagonist Losartan. openaccessjournals.com The tetrazole enhances potency by projecting its acidic proton or negative charge further from the attached aryl ring. nih.gov In the context of thiazole derivatives, one could envision replacing a phenyl ring with a thiophene (B33073) ring or swapping heteroatoms within the thiazole ring itself (e.g., to an oxazole (B20620) or imidazole) to modulate electronic properties and metabolic stability. nih.gov
Scaffold Hopping is a more drastic strategy that involves replacing the central core structure (scaffold) of a molecule while aiming to maintain the geometric orientation of key pharmacophoric features. dtic.mil This can lead to the discovery of entirely new chemical series with improved drug-like properties. niper.gov.in Scaffold hopping approaches can be classified by the degree of structural change: dtic.milnih.gov
Heterocycle Replacements: This involves swapping one heterocyclic core for another. An example is the development of the kinase inhibitor Bosutinib, where the quinazoline (B50416) ring of Gefitinib was replaced with a quinoline (B57606) ring. niper.gov.in
Ring Opening or Closure: This manipulates the molecule's flexibility. The transformation of morphine into the more flexible tramadol (B15222) is a classic example of ring opening. dtic.mil Conversely, locking flexible aromatic rings via ring closure led to Cyproheptadine, which has improved binding affinity over its parent compound. nih.gov
Peptidomimetics and Topology-Based Hopping: These involve more complex transformations, such as replacing peptide backbones or using computational methods to find novel scaffolds that match the 3D shape of the original ligand. dtic.milnih.gov
For a series of proteasome inhibitors, an extensive scaffold-hopping exercise was used to identify new cores with improved solubility, leading to a preclinical candidate. dundee.ac.uk Similarly, for the this compound scaffold, researchers might replace the thiazole-piperidine core with, for example, an imidazopyridine or a benzothiophene (B83047) system to discover new lead compounds with different physicochemical profiles but similar biological functions. unipa.it
Advanced Research Applications and Future Directions for 2 1,3 Thiazol 2 Yl Methyl Piperidine
Utility as Chemical Probes for Biological Pathway Elucidation
Derivatives of the thiazole-piperidine scaffold serve as effective chemical probes for investigating and clarifying biological pathways. Their ability to interact with specific biological targets allows researchers to modulate the function of proteins and observe the downstream effects on cellular processes. For instance, thiazole-containing compounds have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical to DNA repair. mdpi.com By using such molecules, researchers can study the intricacies of DNA damage response pathways and their role in cancer cell survival.
Furthermore, thiazole-piperidine and related thiazole-piperazine structures have been designed to target cholinesterases and beta-amyloid (Aβ) aggregation, processes central to the pathology of Alzheimer's disease. nih.gov These compounds enable the investigation of neurodegenerative mechanisms and the interplay between cholinergic neurotransmission and amyloid plaque formation. The structural features of the thiazole-piperidine core can be systematically modified to create a toolbox of probes with varying potencies and selectivities, facilitating a deeper understanding of complex disease pathologies. For example, specific derivatives have been used to induce apoptosis, providing a method to study the programmed cell death pathway in cancer cells. mdpi.comnih.gov
Integration into Combinatorial Chemistry and High-Throughput Screening Efforts
The 2-[(1,3-Thiazol-2-yl)methyl]piperidine scaffold is well-suited for inclusion in combinatorial chemistry libraries due to the synthetic accessibility of its constituent parts. Combinatorial chemistry allows for the rapid generation of a large number of structurally related compounds, which can then be evaluated for biological activity through high-throughput screening (HTS). nih.gov This approach significantly accelerates the drug discovery process by efficiently exploring a vast chemical space.
A key strategy involves solid-phase synthesis, where the thiazole (B1198619) or piperidine (B6355638) core is anchored to a solid support, and various building blocks are sequentially added. nih.gov This methodology facilitates the purification process and is amenable to automation. For example, libraries of piperazine-tethered thiazole compounds have been synthesized in parallel and screened for antiplasmodial activity, leading to the identification of potent hits against drug-resistant malaria strains. nih.gov
More advanced "direct-to-biology" high-throughput chemistry (D2B-HTC) platforms enable the synthesis and screening of thousands of compounds in microplate formats without intermediate purification. semanticscholar.org This allows for rapid design-make-test cycles, accelerating the optimization of initial hits. semanticscholar.org The thiazole-piperidine scaffold, with its versatile handles for chemical modification, is an ideal candidate for such innovative screening platforms.
| Screening Application | Scaffold Type | Therapeutic Target/Disease | Key Finding | Reference |
| Antiplasmodial Activity | Piperazine-tethered Thiazole | Plasmodium falciparum (Malaria) | Identification of compounds with EC50 values of 102 nM against a chloroquine-resistant strain. | nih.gov |
| Alzheimer's Disease | Thiazole-clubbed Piperazine (B1678402) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Aβ Aggregation | Discovery of potent dual inhibitors of AChE and BuChE with Aβ aggregation inhibitory activity. | nih.gov |
| Anticancer Activity | Thiazole-Pyridine Hybrids | Various Cancer Cell Lines (MCF-7, HepG2, etc.) | Found a derivative with better anti-breast cancer efficacy (IC50 5.71 μM) than the standard drug 5-fluorouracil. | nih.gov |
| EGFR Inhibition | Piperazine-based bis(thiazoles) | Epidermal Growth Factor Receptor (EGFR) | Identified a potent EGFR inhibitor with an IC50 value of 1.2 nM against HCT-116 colon cancer cells. | nih.gov |
Exploration of Novel Biological Targets for Thiazole-Piperidine Scaffolds
Research into thiazole-piperidine and its bioisosteric analogs (such as thiazole-piperazine) is continuously uncovering novel biological targets, expanding their potential therapeutic applications. nih.govnih.gov Initially recognized for their activity at receptors like histamine (B1213489) H3 and sigma-1 receptors acs.org, these scaffolds are now being investigated against a diverse range of proteins implicated in various diseases.
Recent studies have demonstrated that derivatives of this scaffold can effectively inhibit tubulin polymerization, a validated target for anticancer drugs. nih.govmdpi.comnih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov Other identified targets include enzymes crucial for pathogen survival, such as dihydrofolate reductase (DHFR), highlighting their potential as antimicrobial agents. acs.org The structural versatility of the thiazole-piperidine core allows for the fine-tuning of interactions to achieve selectivity for different targets. nih.gov
Emerging Biological Targets for Thiazole-Piperidine Analogs:
| Target Class | Specific Target Example | Associated Disease | Reference |
| Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.govnih.gov |
| DNA Repair Enzymes | Poly(ADP-ribose) polymerase (PARP) | Cancer | mdpi.com |
| Cytoskeletal Proteins | Tubulin | Cancer | nih.govmdpi.com |
| Neurotransmitter Enzymes | Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |
| Metabolic Enzymes | Dihydrofolate Reductase (DHFR) | Bacterial Infections | acs.org |
| Opioid System | μ, δ, and ĸ-opioid receptors | Pain | nih.gov |
Development of Innovative Synthetic Methodologies Inspired by the Compound's Structure
The pursuit of novel thiazole-piperidine derivatives has spurred the development of innovative synthetic methodologies. These advancements aim to improve efficiency, yield, and structural diversity. Modern organic chemistry provides numerous routes to the piperidine ring, including hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, and multi-component reactions. nih.gov
For the thiazole component, classic methods like the Hantzsch synthesis are being supplemented by greener and more efficient approaches. researcher.life These include microwave-assisted organic synthesis (MAOS), the use of environmentally benign solvents, and novel catalytic systems that offer mild reaction conditions and scalability. researcher.life The development of solid-phase synthesis techniques has been particularly important for creating libraries of thiazole-piperidine analogs for screening purposes. nih.gov These methods often involve generating a key intermediate, such as a 4-chloromethyl thiazole, which can then be reacted with a diverse set of piperidines or other nucleophiles. nih.gov
Addressing Remaining Research Gaps and Challenges in Compound Design and Characterization
Despite significant progress, several challenges and research gaps remain in the design and characterization of this compound and its derivatives. A primary challenge in synthesis is achieving regioselectivity, which is the precise control over the position of substituents on the thiazole ring. numberanalytics.com This is crucial as the position of functional groups can dramatically impact biological activity. Obtaining high yields and purity, especially in complex, multi-step syntheses, also remains a persistent challenge. numberanalytics.com
A significant gap exists in the comprehensive characterization of the pharmacokinetic and pharmacodynamic profiles of these compounds. While many studies report potent in vitro activity, further investigation is needed to understand their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for translation into effective therapeutic agents. frontiersin.org
Future research should focus on:
Improving Synthetic Efficiency: Developing more robust and stereoselective synthetic routes to access a wider range of structurally complex analogs.
Computational Modeling: Employing advanced molecular docking and dynamics simulations to better predict target binding and guide rational drug design, thereby improving selectivity and reducing off-target effects. nih.govmdpi.com
Comprehensive Biological Profiling: Moving beyond initial activity screens to perform in-depth mechanistic studies and evaluate compounds in relevant in vivo models.
Elucidating Structure-Activity Relationships (SAR): Systematically modifying the scaffold to build a comprehensive understanding of how specific structural features influence biological activity and target selectivity. nih.gov
Addressing these challenges will be essential for fully realizing the therapeutic potential of the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
